N-(2-Iodo-4,6-dimethylphenyl)acetamide
Description
N-(2-Iodo-4,6-dimethylphenyl)acetamide is an acetamide derivative featuring an iodine atom at the ortho position and methyl groups at the para and meta positions of the phenyl ring. While the 4,6-dimethyl isomer is explicitly named in the query, the available evidence primarily describes N-(2-Iodo-4,5-dimethylphenyl)acetamide (CAS 123765-70-8), a closely related compound with methyl groups at positions 4 and 5 . This discrepancy in substituent positions may arise from nomenclature or synthesis variations. The compound has a molecular formula of C₁₀H₁₂INO and a molar mass of 289.11 g/mol, with applications as a chemical intermediate in pharmaceuticals or agrochemicals .
Properties
Molecular Formula |
C10H12INO |
|---|---|
Molecular Weight |
289.11 g/mol |
IUPAC Name |
N-(2-iodo-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H12INO/c1-6-4-7(2)10(9(11)5-6)12-8(3)13/h4-5H,1-3H3,(H,12,13) |
InChI Key |
FSZMHVWXYGHQCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)NC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-IODO-4,6-DIMETHYLACETANILIDE typically involves the iodination of 4,6-dimethylacetanilide. One common method includes the use of hydrogen iodide and peracetic acid in glacial acetic acid with sulfuric acid as a catalyst . The reaction conditions are carefully controlled to ensure the selective introduction of the iodine atom at the desired position on the aromatic ring.
Industrial Production Methods: While specific industrial production methods for 2-IODO-4,6-DIMETHYLACETANILIDE are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-IODO-4,6-DIMETHYLACETANILIDE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 4,6-dimethylacetanilide.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 4,6-dimethylacetanilide, while oxidation and reduction reactions can introduce or remove functional groups, respectively .
Scientific Research Applications
2-IODO-4,6-DIMETHYLACETANILIDE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the modification of biological molecules and the investigation of biochemical pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-IODO-4,6-DIMETHYLACETANILIDE involves its interaction with molecular targets through its functional groups. The iodine atom and the acetanilide moiety play crucial roles in its reactivity and binding properties. The compound can participate in various chemical reactions, leading to the formation of new products that can interact with biological targets and pathways .
Comparison with Similar Compounds
Substituent Position Variations
- N-(2-Iodo-4,5-dimethylphenyl)acetamide (CAS 123765-70-8) Structure: Methyl groups at positions 4 and 5, iodine at position 2. Molecular Weight: 289.11 g/mol .
- Similarity: 0.74 (based on structural fingerprints) .
- N-(2-Iodo-4-methylphenyl)-2-phenylthioacetamide Structure: Single methyl group at position 4, phenylthio (-SPh) substituent on the acetamide chain. Molecular Formula: C₁₅H₁₄INOS . Note: The phenylthio group introduces sulfur-based reactivity, distinguishing it from the methyl-dominated analogs.
Functional Group Variations
Chloro-Substituted Acetamides (e.g., Alachlor, Pretilachlor)
- Structure : Chlorine at position 2, methoxy or propoxy groups on nitrogen.
- Applications : Herbicides (e.g., alachlor: CAS 15972-60-8; pretilachlor: CAS 51218-49-6) .
- Contrast : Chlorine’s electronegativity and alkoxy groups enhance soil persistence and herbicidal activity, unlike iodine’s bulkier and polarizable nature.
Benzothiazole Acetamides (e.g., EP3348550A1 Derivatives)
Iodo-Substituted Heterocyclic Acetamides
- N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide (CAS 62607-26-5) Structure: Complex azo-linked dinitrophenyl and methoxyethylamino groups. Molecular Formula: C₂₁H₂₅IN₆O₈ . Applications: Likely a dye or sensor precursor due to the azo group.
Data Tables for Key Comparisons
Table 1: Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| N-(2-Iodo-4,5-dimethylphenyl)acetamide | 123765-70-8 | C₁₀H₁₂INO | 289.11 | 2-I, 4-CH₃, 5-CH₃ |
| N-(5-Fluoro-2-iodophenyl)acetamide | 1173707-01-1 | C₈H₇FINO | 279.05 | 2-I, 5-F |
| Alachlor | 15972-60-8 | C₁₄H₂₀ClNO₂ | 269.77 | 2-Cl, N-(methoxymethyl) |
| EP3348550A1 Derivative (Example) | - | C₁₇H₁₄F₃N₂O₂ | 354.30 | Benzothiazole, 3-OCH₃ |
Research Findings and Trends
- Electronic Effects : Iodo substituents increase molecular weight and polarizability compared to chloro or fluoro analogs, influencing pharmacokinetics in drug design .
- Steric Hindrance : Methyl groups at positions 4 and 5 (or 4 and 6) may hinder rotational freedom, affecting crystal packing or binding to biological targets .
- Agricultural vs. Pharmaceutical Use : Chloro-acetamides dominate agrochemicals due to cost-effectiveness, while iodo derivatives remain niche in specialty syntheses .
Biological Activity
N-(2-Iodo-4,6-dimethylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
This compound is characterized by the presence of an iodine atom substituted on a dimethylphenyl ring. Its molecular formula is , and it has unique reactivity due to the iodine atom's size and electronegativity.
Synthesis
The synthesis of this compound typically involves:
- Iodination : The starting material, N-(2,6-dimethylphenyl)acetamide, undergoes iodination using iodine or iodinating agents.
- Purification : The product is purified through recrystallization or chromatography to isolate the desired compound.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects and mechanisms of action.
The compound's mechanism of action may involve interactions with specific biological targets such as enzymes or receptors. Research indicates that similar compounds can modulate neurotransmitter levels or inhibit certain enzymatic activities.
Case Studies and Research Findings
- GABA Modulation : In a study involving N-(2,6-dimethylphenyl)-substituted semicarbazones, compounds showed significant increases in GABA levels and inhibition of GABA transaminase in vitro and ex vivo . This suggests potential neuroprotective effects for derivatives like this compound.
- Anticancer Activity : Research into related compounds indicates that halogenated derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various pathways .
- Enzyme Inhibition : The structure-activity relationship (SAR) studies highlight that the presence of iodine can enhance binding affinity to specific enzymes compared to non-halogenated analogs. This property is critical for developing inhibitors for therapeutic applications .
Comparative Analysis
The following table summarizes the biological activities of various halogenated derivatives related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
